N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
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Overview
Description
N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine core
Cyclization Reaction: The initial step involves the reaction of hydrazine derivatives with diketones under acidic or basic conditions to form the triazolopyridazine ring.
Alkylation: The cyclooctyl group is introduced via an alkylation reaction using cyclooctyl halides in the presence of a base.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridazine core, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid: A structurally similar compound with a carboxylic acid group instead of the propanamide moiety.
N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
Uniqueness
N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is unique due to its specific combination of the cyclooctyl group and the triazolopyridazine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H27N5O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclooctyl-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C18H27N5O/c1-13-16(14(2)22-23-12-19-21-18(13)23)10-11-17(24)20-15-8-6-4-3-5-7-9-15/h12,15H,3-11H2,1-2H3,(H,20,24) |
InChI Key |
MCWVKHBUEYQYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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